molecular formula C12H14N2O5S B13298975 2-[2-(2-Phenylethenesulfonamido)acetamido]acetic acid

2-[2-(2-Phenylethenesulfonamido)acetamido]acetic acid

Cat. No.: B13298975
M. Wt: 298.32 g/mol
InChI Key: RNZRVTZGMJXIGG-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(2-Phenylethenesulfonamido)acetamido]acetic acid is a synthetic organic compound with the molecular formula C12H14N2O5S and a molecular weight of 298.32 g/mol . This compound is primarily used for research purposes and has various applications in chemistry and biology.

Preparation Methods

The synthesis of 2-[2-(2-Phenylethenesulfonamido)acetamido]acetic acid involves multiple steps, including the reaction of phenylethenesulfonamide with acetamidoacetic acid under specific conditions. The exact synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-[2-(2-Phenylethenesulfonamido)acetamido]acetic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-[2-(2-Phenylethenesulfonamido)acetamido]acetic acid has several scientific research applications, including:

    Chemistry: It is used as a reagent in various organic synthesis reactions and as a building block for more complex molecules.

    Biology: The compound is used in biochemical assays and studies involving enzyme inhibition and protein interactions.

    Medicine: Research on this compound includes its potential use in drug development and therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(2-Phenylethenesulfonamido)acetamido]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

2-[2-(2-Phenylethenesulfonamido)acetamido]acetic acid can be compared with other similar compounds, such as:

Properties

Molecular Formula

C12H14N2O5S

Molecular Weight

298.32 g/mol

IUPAC Name

2-[[2-[[(E)-2-phenylethenyl]sulfonylamino]acetyl]amino]acetic acid

InChI

InChI=1S/C12H14N2O5S/c15-11(13-9-12(16)17)8-14-20(18,19)7-6-10-4-2-1-3-5-10/h1-7,14H,8-9H2,(H,13,15)(H,16,17)/b7-6+

InChI Key

RNZRVTZGMJXIGG-VOTSOKGWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NCC(=O)NCC(=O)O

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NCC(=O)NCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.